molecular formula C23H17NO3S B5168425 [(4,5-diphenyl-1,3-oxazol-2-yl)thio](phenyl)acetic acid

[(4,5-diphenyl-1,3-oxazol-2-yl)thio](phenyl)acetic acid

Cat. No. B5168425
M. Wt: 387.5 g/mol
InChI Key: SGUROLTYKJSAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4,5-diphenyl-1,3-oxazol-2-yl)thio](phenyl)acetic acid, commonly known as DOTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DOTPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
DOTPA has been shown to exhibit various biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor kappa b (NF-κB) signaling pathway. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DOTPA in lab experiments is its high stability and low toxicity. It can be easily synthesized and purified, making it a cost-effective option for researchers. However, its limited solubility in water can pose a challenge in certain applications.

Future Directions

There are several potential future directions for the research on DOTPA. One area of interest is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Another potential application is in the field of organic electronics, where it can be used to improve the performance of OLEDs and solar cells. Additionally, further studies are needed to fully understand the mechanism of action of DOTPA and its potential applications in other fields.
Conclusion:
In conclusion, DOTPA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its excellent thermal stability, high fluorescence quantum yield, and strong electron-accepting properties make it a promising material for organic electronics, while its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.

Synthesis Methods

DOTPA can be synthesized through a multi-step process involving the reaction of 2-mercaptoaniline with benzaldehyde, followed by the reaction of the resulting product with 2-phenylacetyl chloride. The final product is obtained through acid-catalyzed cyclization of the intermediate.

Scientific Research Applications

DOTPA has been extensively studied for its potential applications in various fields, including organic electronics, photonics, and medicinal chemistry. It has been found to exhibit excellent thermal stability, high fluorescence quantum yield, and strong electron-accepting properties, making it a promising material for organic light-emitting diodes (OLEDs) and solar cells.

properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3S/c25-22(26)21(18-14-8-3-9-15-18)28-23-24-19(16-10-4-1-5-11-16)20(27-23)17-12-6-2-7-13-17/h1-15,21H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUROLTYKJSAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SC(C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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